3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a phenyl group at position 1 and a benzothiazole-linked hydrazinyl moiety at position 2. Its molecular formula is C₁₇H₁₃N₃O₂S, with a molecular weight of 323.37 g/mol (estimated).
Properties
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-10-13(16(23)21(15)11-6-2-1-3-7-11)19-20-17-18-12-8-4-5-9-14(12)24-17/h1-9,13,19H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKKKIMSNLZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 2-aminobenzothiazole with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and may require the use of catalysts or specific temperature conditions to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrazine or sodium borohydride.
Substitution: The benzothiazole moiety allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrazine, sodium borohydride.
Solvents: Ethanol, DMF, acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazides .
Scientific Research Applications
Medicinal Chemistry Applications
The benzothiazole framework is well-known for its diverse biological activities. Compounds containing this moiety have been investigated for their potential as antitumor , antiviral , and antimicrobial agents . The specific compound has shown promise in the following areas:
- Antitumor Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The hydrazine component may enhance this effect by acting on specific molecular targets involved in tumor growth .
- Antiviral Properties : Compounds with similar structures have demonstrated efficacy against various viral infections. Their mechanism often involves the inhibition of viral replication .
- Antimicrobial Effects : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
Materials Science Applications
Beyond biological applications, this compound also has potential uses in materials science:
- Optical Materials : Benzothiazole derivatives are important precursors for synthesizing optical materials due to their unique electronic properties. They can be utilized in the development of sensors and light-emitting devices .
- Dyes and Pigments : The structural characteristics of benzothiazole allow it to be employed in dye chemistry. It can be used to synthesize azo dyes, which are widely used in textiles and other industries .
Synthesis and Derivatives
The synthesis of 3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione often involves reactions with various electrophiles to produce derivatives with enhanced properties. For example:
| Synthesis Route | Starting Materials | Products | Notes |
|---|---|---|---|
| Reaction with aryl halides | 1,3-benzothiazole derivative + hydrazine | Aryl-substituted benzothiazoles | Useful for enhancing biological activity |
| Coupling with diazonium salts | Azo coupling reactions | Azo dyes | Important for dye applications |
Case Studies
Several studies highlight the applications of compounds related to this compound:
- Antitumor Activity Study : A study evaluated the cytotoxic effects of a series of benzothiazole derivatives against different cancer cell lines. Results indicated that modifications at the hydrazine position significantly increased potency against breast cancer cells .
- Antimicrobial Efficacy Testing : Research demonstrated that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for antibiotic development .
- Optical Properties Investigation : A study focused on synthesizing novel optical materials from benzothiazole derivatives, revealing their utility in photonic applications due to their favorable electronic properties .
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways essential for the survival of pathogens or cancer cells. The benzothiazole moiety is known to interact with proteins and nucleic acids, potentially leading to the disruption of critical biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Substituents
The compound’s structural analogs differ primarily in substituents on the pyrrolidine-dione core or the appended aromatic systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*XLogP3 estimated based on structural similarity to ’s compound.
Biological Activity
The compound 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione is a derivative of pyrrolidine and benzothiazole that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.34 g/mol . The compound features a pyrrolidine ring substituted with a phenyl group and a hydrazine moiety linked to a benzothiazole structure.
Research indicates that compounds containing benzothiazole and hydrazine functionalities exhibit various biological activities, including:
- Antimicrobial Activity : The benzothiazole derivatives have shown significant antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through caspase activation and modulation of signaling pathways related to cell survival.
- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, showing efficacy in animal models for epilepsy.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various benzothiazole derivatives indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Anticancer Properties : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound could reduce cell viability by over 70% at concentrations of 10 µM, highlighting its potential as a chemotherapeutic agent .
- Anticonvulsant Evaluation : In animal models, the compound was tested using the maximal electroshock (MES) model and showed a significant reduction in seizure duration compared to controls, indicating its potential utility in epilepsy treatment .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione?
The synthesis typically involves multi-step reactions starting with the condensation of hydrazine derivatives with carbonyl precursors. For example:
- Step 1 : React 1-phenylpyrrolidine-2,5-dione with hydrazine hydrate in ethanol under reflux to form the hydrazinyl intermediate .
- Step 2 : Condense the intermediate with 1,3-benzothiazole-2-carbaldehyde in the presence of a catalyst (e.g., ceric ammonium nitrate) to introduce the benzothiazole moiety .
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (ethanol or DMF), and catalyst loading (5–10 mol%) significantly affect yields (reported 53–67% for analogous compounds) .
How can the purity and structural integrity of this compound be validated?
A combination of analytical techniques is recommended:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 380–400 range) .
Advanced Research Questions
What experimental designs are suitable for evaluating its biological activity?
- Antimicrobial Assays :
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .
How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation :
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .
What computational methods support the analysis of electronic properties?
- DFT Calculations :
How should contradictory data in biological assays be addressed?
- Case Example : Discrepancies in MIC values across studies may arise from:
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Data (Example) | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.8 (s, 1H, NH), 7.2–8.1 (m, aromatic) | |
| FT-IR | 1702 cm⁻¹ (C=O), 1598 cm⁻¹ (N-H) | |
| ESI-MS | [M+H]+ m/z 395.1 |
Table 2: Biological Activity Parameters
| Assay Type | Protocol Summary | Outcome (Example) | Reference |
|---|---|---|---|
| MIC (Bacterial) | 24-h incubation, 37°C | MIC = 25 µg/mL | |
| Cytotoxicity | MTT, 48-h exposure | IC₅₀ = 50 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
